molecular formula C18H16F3N3O2S B1664030 2,5-Dimethyl Celecoxib CAS No. 457639-26-8

2,5-Dimethyl Celecoxib

Cat. No.: B1664030
CAS No.: 457639-26-8
M. Wt: 395.4 g/mol
InChI Key: NTFOSUUWGCDXEF-UHFFFAOYSA-N
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Description

Dimethyl celecoxib is a derivative of celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID). Unlike celecoxib, dimethyl celecoxib lacks cyclooxygenase-2 (COX-2) inhibitory function but retains potent anti-tumor properties.

Mechanism of Action

Target of Action

2,5-Dimethylcelecoxib (2,5-DMC) is a targeted inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) , a key enzyme in the PGE2 synthesis pathway of inflammatory mediators . It also targets the Wnt/β-catenin pathway and COX-2/PGE2/EP4 signaling in certain cancer cells .

Mode of Action

2,5-DMC interacts with its targets to inhibit their activity. It counteracts the hyperactivated Wnt/β-catenin pathway and COX-2/PGE2/EP4 signaling in glioblastoma cells . It also promotes the ubiquitination of HBx-induced PD-L1 protein in hepatocellular carcinoma (HCC) cells .

Biochemical Pathways

The compound affects several biochemical pathways. It attenuates the Wnt/β-catenin pathway, irrespective of the COX-2 expression profile of the treated cells . It also inhibits the COX-2/PGE2/EP4 pathway . Furthermore, it promotes ubiquitin degradation of HBx-induced PD-L1 protein in HCC cells by activating the adenosine 5′-monophosphate-activated protein kinase pathway .

Pharmacokinetics

It’s known that celecoxib, a structurally similar compound, is mostly metabolized by the cytochrome p450 2c9 system

Result of Action

2,5-DMC has been shown to have cytotoxic effects on certain cancer cells. It can inhibit the growth and proliferation of glioblastoma multiforme (GBM) and HCC cells . It can also induce apoptosis in these cells . In addition, it can increase the level of tumor-infiltrating CD8+ T cells in HCC .

Action Environment

The action of 2,5-DMC can be influenced by environmental factors. For instance, it has been found to improve the immune microenvironment of HCC by promoting ubiquitination of HBx-induced PD-L1 . This suggests that the tumor microenvironment can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl celecoxib typically involves a series of chemical reactions starting from readily available precursors. One common method involves the Claisen condensation of 4-methylacetophenone with ethyl trifluoroacetate to form a diketone intermediate. This intermediate then undergoes cyclo-condensation with 4-sulfamidophenylhydrazine hydrochloride to yield dimethyl celecoxib .

Industrial Production Methods

Industrial production of dimethyl celecoxib follows similar synthetic routes but with optimizations for large-scale manufacturing. These optimizations include the use of more appropriate solvents, improved work-up and purification processes, and continuous flow synthesis techniques to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Dimethyl celecoxib undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tetrabutylammonium permanganate for oxidation and reducing agents for reduction reactions. The conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity .

Major Products

The major products formed from these reactions include hydroxy dimethyl celecoxib, dimethyl celecoxib carboxylic acid, and various substituted analogs. These products are often used in further research and development of new therapeutic agents .

Scientific Research Applications

Dimethyl celecoxib has a wide range of scientific research applications:

Comparison with Similar Compounds

Dimethyl celecoxib is compared with other similar compounds, such as:

Dimethyl celecoxib is unique in that it retains the anti-tumor properties of celecoxib without inhibiting COX-2, making it a promising candidate for cancer therapy with potentially fewer side effects .

Properties

IUPAC Name

4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2S/c1-11-3-4-12(2)15(9-11)16-10-17(18(19,20)21)23-24(16)13-5-7-14(8-6-13)27(22,25)26/h3-10H,1-2H3,(H2,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFOSUUWGCDXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196614
Record name 2,5-Dimethylcelecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457639-26-8
Record name 2,5-Dimethylcelecoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457639268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethylcelecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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